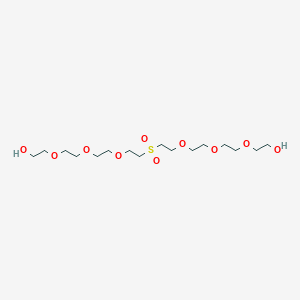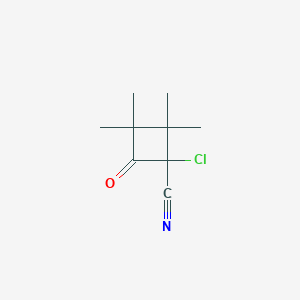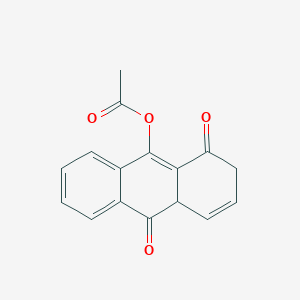
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate typically involves the reaction of 1,4-dihydroxy anthraquinone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, which have significant applications in dye synthesis and pharmaceuticals .
Applications De Recherche Scientifique
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity. It also inhibits certain enzymes, leading to the modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-4a,9,9a,10-tetrahydroanthracene-1,4-diyl bis(4-methylbenzenesulfonate)
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
1,10-Dioxo-1,2,4A,10-tetrahydroanthracen-9-YL acetate is unique due to its specific acetate functional group, which imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Propriétés
Numéro CAS |
88038-96-4 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(1,10-dioxo-2,4a-dihydroanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-16-11-6-3-2-5-10(11)15(19)12-7-4-8-13(18)14(12)16/h2-7,12H,8H2,1H3 |
Clé InChI |
KTVZRULFEONYDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(C=CCC2=O)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
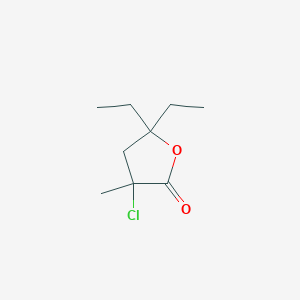

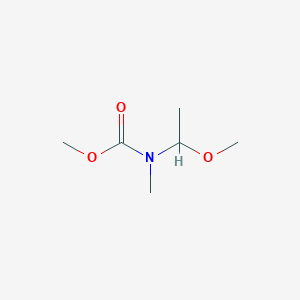
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)



![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


